Cas no 80636-30-2 (3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one)

O 3,3-dimetil-1,2,3,4-tetraidroquinoxalin-2-ona é um composto heterocíclico de núcleo quinoxalina parcialmente hidrogenado, que apresenta a estrutura de uma lactama. Esta molécula serve como um intermediário versátil e valioso em síntese orgânica, particularmente na construção de arquiteturas moleculares mais complexas. Sua rigidez conformacional, conferida pelo anel fusionado e pelo grupo carbonila, pode ser explorada no desenvolvimento de compostos biologicamente ativos. A presença dos grupos metila no carbono espirocíclico confere maior estabilidade estereoquímica e influencia as propriedades eletrônicas do sistema. Sua principal vantagem reside na sua utilidade como building block para a pesquisa farmacêutica e agroquímica, permitindo a funcionalização seletiva em várias posições do esqueleto molecular.
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one structure
80636-30-2 structure
Product Name:3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
N.o CAS:80636-30-2
MF:C10H12N2O
MW:176.215082168579
MDL:MFCD00186947
CID:1004179
PubChem ID:595203
Update Time:2025-10-05

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
    • 2(1H)-Quinoxalinone,3,4-dihydro-3,3-dimethyl-(9CI)
    • 3,3-dimethyl-1,4-dihydroquinoxalin-2-one
    • 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one
    • 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
    • RDKNTOVJVFYGPA-UHFFFAOYSA-N
    • 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone
    • 2(1H)-Quinoxalinone, 3,4-dihydro-3,3-dimethyl-
    • 3,3-dimethyl-1,3,4-trihydroquinoxalin-2-one
    • Oprea1_402834
    • Oprea1_274771
    • KS
    • 3,4-Dihydro-3,3-dimethyl-2(1H)-quinoxalinone (ACI)
    • 1,2,3,4-Tetrahydro-3,3-dimethylquinoxalin-2-one
    • 1,2-Dihydro-2,2-dimethyl-3-hydroxyquinoxaline
    • 3,3-Dimethyl-3,4-dihydro-quinoxalin-2-ol
    • 3,3-Dimethyl-3,4-dihydroquinoxalin-2-ol
    • MDL: MFCD00186947
    • Inchi: 1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)
    • Chave InChI: RDKNTOVJVFYGPA-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C)NC2C(=CC=CC=2)N1

Propriedades Computadas

  • Massa Exacta: 176.09500
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 225
  • Superfície polar topológica: 41.1

Propriedades Experimentais

  • Ponto de ebulição: 349°C at 760 mmHg
  • PSA: 41.13000
  • LogP: 2.10520

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ588-250mg
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 98%
250mg
373CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ588-100mg
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 98%
100mg
150CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D842113-250mg
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2 98%
250mg
508.50 2021-05-17
Matrix Scientific
061145-500mg
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2
500mg
$315.00 2023-09-10
Fluorochem
209717-250mg
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2 95%
250mg
£33.00 2022-03-01
Fluorochem
209717-1g
3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
80636-30-2 95%
1g
£81.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ588-50mg
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 98%
50mg
94.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ588-200mg
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
80636-30-2 98%
200mg
217.0CNY 2021-08-04
TRC
D456915-25mg
3,3-Dimethyl-3,4-dihydro-1h-quinoxalin-2-one
80636-30-2
25mg
$64.00 2023-05-18
TRC
D456915-50mg
3,3-Dimethyl-3,4-dihydro-1h-quinoxalin-2-one
80636-30-2
50mg
$75.00 2023-05-18

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  6 min, 190 °C
Referência
Synthetic studies of bioactive quinoxalinones: A facile approach to potent euglycemic and hypolipidemic agents
Kamila, Sukanta; et al, Heterocycles, 2006, 68(9), 1931-1939

Método de produção 2

Condições de reacção
Referência
Antagonist, Partial Agonist, and Full Agonist Imidazo[1,5-a]quinoxaline Amides and Carbamates Acting through the GABAA/Benzodiazepine Receptor
TenBrink, Ruth E.; et al, Journal of Medicinal Chemistry, 1994, 37(6), 758-68

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Chloroform ,  Water ;  0 °C; < 10 °C; 5 - 7 h, 10 °C
Referência
Some Aspects of the Azide-Alkyne 1,3-Dipolar Cycloaddition Reaction
Pokhodylo, N. T.; et al, Russian Journal of Organic Chemistry, 2019, 55(9), 1310-1321

Método de produção 4

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  20 h, 4 atm, 70 °C
Referência
Palladium-catalyzed synthesis of quinoxaline derivatives
Wallace, Jeffery M.; et al, Tetrahedron, 2008, 64(41), 9675-9684

Método de produção 5

Condições de reacção
1.1 Solvents: Benzene ;  -20 °C; 14 d, -20 °C
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  20 h, 4 atm, 70 °C
Referência
Palladium-catalyzed synthesis of quinoxaline derivatives
Wallace, Jeffery M.; et al, Tetrahedron, 2008, 64(41), 9675-9684

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water ;  10 - 20 s, rt → 0 °C; 0 °C; 18 h, 0 °C → rt
Referência
Practical synthesis of 3,3-substituted dihydroquinoxalin-2-ones from aryl 1,2-diamines using the Bargellini reaction
Alanine, Thomas A.; et al, Tetrahedron Letters, 2016, 57(39), 4386-4388

Método de produção 7

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous chloride Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Referência
Efficient synthesis of useful heterocycles via transition metal-catalyzed cascade processes
Tanimori, Shinji; et al, Research on Chemical Intermediates, 2014, 40(6), 2157-2164

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Ethylenediamine ,  Cuprous chloride Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Referência
A general and practical access to chiral quinoxalinones with low copper-catalyst loading
Tanimori, Shinji; et al, Advanced Synthesis & Catalysis, 2010, 352, 2531-2537

Método de produção 9

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
Referência
A Novel Palladium-Catalyzed Synthesis of 1,2-Dihydroquinoxalines and 3,4-Dihydroquinoxalinones
Soederberg, Bjoern C. G.; et al, Organic Letters, 2002, 4(8), 1339-1342

Método de produção 10

Condições de reacção
1.1 Solvents: Benzene
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
Referência
A Novel Palladium-Catalyzed Synthesis of 1,2-Dihydroquinoxalines and 3,4-Dihydroquinoxalinones
Soederberg, Bjoern C. G.; et al, Organic Letters, 2002, 4(8), 1339-1342

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Raw materials

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Preparation Products

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80636-30-2)3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Número da Ordem:A864672
Estado das existências:in Stock
Quantidade:100.0g/50.0g/25.0g/10.0g/5.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:47
Preço ($):1440.0/886.0/554.0/277.0/166.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80636-30-2)3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
A864672
Pureza:99%/99%/99%/99%/99%
Quantidade:100.0g/50.0g/25.0g/10.0g/5.0g
Preço ($):1440.0/886.0/554.0/277.0/166.0
E- mail